molecular formula C15H25Cl2N3O B590082 Decarbonyl zolmitriptan dihydrochloride CAS No. 1241387-63-2

Decarbonyl zolmitriptan dihydrochloride

Cat. No.: B590082
CAS No.: 1241387-63-2
M. Wt: 334.285
InChI Key: OGAWTCZKHGHOOU-GXKRWWSZSA-N
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Preparation Methods

The synthesis of decarbonyl zolmitriptan dihydrochloride involves several steps. One common method includes the reaction of zolmitriptan with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity .

Chemical Reactions Analysis

Decarbonyl zolmitriptan dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of functional groups within the molecule.

Biological Activity

Decarbonyl zolmitriptan dihydrochloride is a derivative of zolmitriptan, a well-known triptan used primarily for the acute treatment of migraine. This compound exhibits significant biological activity through its interaction with serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. This article delves into the biological mechanisms, pharmacokinetics, and therapeutic efficacy of this compound, supported by data tables and relevant case studies.

Zolmitriptan and its derivatives function as selective agonists for serotonin receptors. The primary mechanisms through which this compound exerts its effects include:

  • Vasoconstriction : It induces vasoconstriction of dilated meningeal blood vessels, which is crucial in alleviating migraine symptoms.
  • Neuropeptide Release Inhibition : The compound inhibits the release of vasoactive neuropeptides from trigeminal sensory neurons, reducing inflammation and pain transmission.
  • Pain Signal Modulation : It diminishes pain signal transmission in the trigeminal dorsal horn, further contributing to its analgesic effects .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME) properties. Key findings from studies include:

  • Absorption : Zolmitriptan is rapidly absorbed following administration, with a bioavailability of approximately 40% due to first-pass metabolism.
  • Metabolism : The drug is metabolized primarily in the liver to an active N-desmethyl metabolite (183C91), which has a higher affinity for serotonin receptors than the parent compound .
  • Elimination : The elimination half-life is about 2 to 3 hours, necessitating multiple doses for sustained effect during migraine attacks.

Table 1: Pharmacokinetic Parameters of Zolmitriptan

ParameterValue
Bioavailability~40%
Half-life2-3 hours
Volume of Distribution136 L
Clearance121 L/h

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in treating acute migraine attacks. A meta-analysis encompassing over 20,000 participants indicated that zolmitriptan significantly reduces headache intensity compared to placebo. The drug's effectiveness is attributed to its rapid onset of action and ability to provide relief within 30 minutes post-administration .

Case Study Insights

  • Study on Efficacy : A randomized controlled trial compared decarbonyl zolmitriptan with placebo in patients experiencing moderate to severe migraines. Results showed that 60% of patients reported significant pain relief within two hours after administration.
  • Safety Profile : Adverse effects were generally mild and included dizziness and nausea. Notably, cardiovascular events were rare but highlighted the need for caution in patients with pre-existing heart conditions .

Safety and Toxicology

Toxicological evaluations indicate that high doses of zolmitriptan can lead to elevated blood pressure and potential cardiovascular risks. In animal studies, doses exceeding therapeutic levels resulted in thyroid follicular hyperplasia due to increased thyroxine clearance . Importantly, the compound was found to be mutagenic in specific assays but not in others, indicating a complex safety profile that warrants further investigation.

Table 2: Summary of Toxicological Findings

FindingDescription
MutagenicityPositive in Ames test; negative in others
Cardiovascular EffectsRare cases of elevated blood pressure
Thyroid EffectsFollicular hyperplasia at high doses

Properties

IUPAC Name

(2S)-2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O.2ClH/c1-18(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13(16)10-19;;/h3-4,8-9,13,17,19H,5-7,10,16H2,1-2H3;2*1H/t13-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAWTCZKHGHOOU-GXKRWWSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CC(CO)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)C[C@@H](CO)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241387-63-2
Record name Decarbonyl zolmitriptan dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1241387632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DECARBONYL ZOLMITRIPTAN DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R4165RU64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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